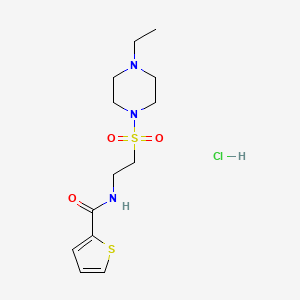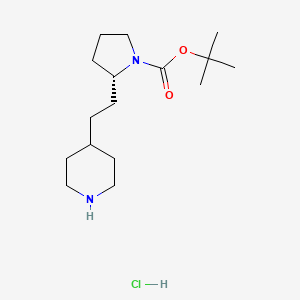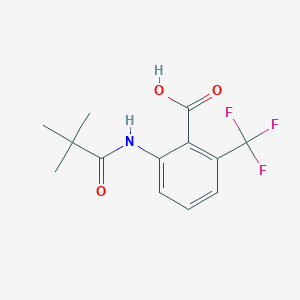
N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse. Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Applications De Recherche Scientifique
Anticancer and Antibacterial Activity
N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide hydrochloride derivatives have demonstrated significant applications in scientific research, particularly in the development of compounds with potential anticancer and antibacterial properties. Shareef et al. (2016) synthesized thiophene-2-carboxaldehyde derivatives, exhibiting good antibacterial and antifungal activities while being less toxic. These compounds have shown exemplary binding characteristics to carrier proteins like Human Serum Albumin (HSA), suggesting a pharmacokinetic mechanism conducive to anticancer activity. The binding interactions were explored through optical spectroscopic, anticancer, and docking studies, highlighting the molecular interactions essential for their biological activity (Shareef et al., 2016).
Antioxidant and Antitumor Activities
Further emphasizing the versatility of thiophene derivatives, Yeşilkaynak et al. (2017) explored a novel thiourea derivative and its metal complexes, revealing not only their structural characteristics but also their thermal and electrochemical behaviors. These compounds were evaluated for antioxidant activities using DPPH and ABTS assays and antitumor activities through MTT assay in MCF-7 breast cancer cells, showcasing their potential as therapeutic agents with dual functionalities (Yeşilkaynak et al., 2017).
Antimicrobial Activity
The research on thiophene derivatives extends to antimicrobial applications, where compounds containing thiophene moieties have been synthesized and shown to possess good to moderate antimicrobial activity against various microorganisms. For instance, Başoğlu et al. (2013) highlighted the antimicrobial, antilipase, and antiurease activities of hybrid molecules containing penicillanic or cephalosporanic acid moieties, indicating the potential for these compounds in developing new antimicrobial agents (Başoğlu et al., 2013).
Green Synthesis and Antibacterial Activity
Adopting environmentally friendly approaches, Sowmya et al. (2018) prepared thiophene-2-carboxamides using a green synthesis methodology. These compounds exhibited potential antibacterial activity, particularly against B. subtilis, and antifungal activity against A. niger, contributing to the development of new antimicrobial agents with reduced environmental impact (Sowmya et al., 2018).
Propriétés
IUPAC Name |
N-[2-(4-ethylpiperazin-1-yl)sulfonylethyl]thiophene-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3S2.ClH/c1-2-15-6-8-16(9-7-15)21(18,19)11-5-14-13(17)12-4-3-10-20-12;/h3-4,10H,2,5-9,11H2,1H3,(H,14,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APNHCYZWQRSBRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)CCNC(=O)C2=CC=CS2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2849177.png)
![3-(3-Fluorophenyl)-6-(pyridin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2849178.png)
![4-[6-(Thiophen-2-yl)pyrimidin-4-yl]piperazin-2-one](/img/structure/B2849179.png)
![Ethyl 5-[[9H-fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-1,2-oxazole-3-carboxylate](/img/structure/B2849180.png)


![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2849185.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2849186.png)

![N-cyclohexyl-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2849191.png)
![3,9-Dimethyl-7-(2-methylprop-2-enyl)-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2849192.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2849196.png)
![2-(4-Chlorophenyl)-4-methyl-5-{[(2-thienylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2849197.png)
